molecular formula C21H17NO7 B11460563 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11460563
M. Wt: 395.4 g/mol
InChI Key: XWBDFUFOCGQUIW-UHFFFAOYSA-N
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Description

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyranoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a quinoline precursor under acidic or basic conditions. The reaction may require specific catalysts to facilitate the formation of the pyranoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzodioxole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its combination of the benzodioxole and pyranoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H17NO7

Molecular Weight

395.4 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C21H17NO7/c1-25-14-7-12(18(26-2)20-19(14)27-9-28-20)11-8-15(23)29-17-10-5-3-4-6-13(10)22-21(24)16(11)17/h3-7,11H,8-9H2,1-2H3,(H,22,24)

InChI Key

XWBDFUFOCGQUIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)OC4=C3C(=O)NC5=CC=CC=C54)OC)OCO2

Origin of Product

United States

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